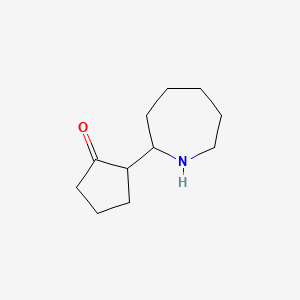

2-(Azepan-2-yl)cyclopentan-1-one

Description

2-(Azepan-2-yl)cyclopentan-1-one (CAS: 1508672-74-9) is a bicyclic ketone featuring a seven-membered azepane ring fused to a cyclopentanone core. With a molecular weight of 209.33 g/mol and purity of 95%, it is a specialized compound primarily used in laboratory research .

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

2-(azepan-2-yl)cyclopentan-1-one |

InChI |

InChI=1S/C11H19NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-10,12H,1-8H2 |

InChI Key |

OEXWBCJKQLSGTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-2-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with azepane under specific conditions. One common method is the nucleophilic addition of azepane to cyclopentanone, followed by cyclization to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Formation via Cyclization Reactions

The synthesis of azepane-containing ketones often involves cyclization strategies. For 2-(Azepan-2-yl)cyclopentan-1-one, precursor routes include:

-

Cyclopentanone-Azepane Condensation : Reaction of cyclopentanone derivatives with azepane under reductive amination conditions (e.g., NaBH₄ or LiAlH₄).

-

Aubé Reaction : Lewis acid-mediated (BF₃·OEt₂ or HFIP) coupling of azido alcohols with cyclic ketones, followed by rearrangement to form fused lactams .

| Method | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Reductive Amination | Cyclopentanone, Azepane, NaBH₄ | 2-(Azepan-2-yl)cyclopentanol |

| Aubé Reaction | Azido alcohol, BF₃·OEt₂, HFIP | Cyclopentenyl-lactam derivatives |

Nucleophilic Additions

The carbonyl group participates in nucleophilic additions:

-

Grignard Reagents : Alkylation with organomagnesium halides forms tertiary alcohols.

-

Hydride Reductions : NaBH₄ or LiAlH₄ reduces the ketone to 2-(Azepan-2-yl)cyclopentanol.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydride Reduction | NaBH₄/MeOH | 2-(Azepan-2-yl)cyclopentanol | ~75% |

| Grignard Addition | CH₃MgBr | 2-(Azepan-2-yl)-1-methylcyclopentanol | Not reported |

Enolate Chemistry

The ketone forms enolates under basic conditions, enabling alkylation or aldol reactions:

-

Alkylation : Enolate reacts with alkyl halides (e.g., CH₃I) to form α-substituted derivatives .

-

Aldol Condensation : Cross-reaction with aldehydes yields β-hydroxy ketones .

Nitrogen-Directed Reactions

The secondary amine in the azepane ring facilitates:

-

Buchwald-Hartwig Amination : Coupling with aryl halides using Pd catalysts .

-

Mannich Reactions : Formation of β-amino ketones via formaldehyde and amines .

| Reaction | Conditions | Product |

|---|---|---|

| Mannich Reaction | HCHO, R₂NH, HCl | β-Amino ketone derivatives |

Staudinger/Aza-Wittig Sequences

α-Azido ketone analogs undergo domino reactions with triphenylphosphine (PPh₃):

-

Staudinger Reaction : Azide → Iminophosphorane.

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| α-Azido ketone analog | PPh₃, BF₃·OEt₂ | 1-Acetamido-2-alkylidinecyclopentanes | 60% |

Radical-Mediated Rearrangements

Reactions with tributyltin hydride (Bu₃SnH) induce radical cyclization:

Side-Chain Oxidation

The cyclopentane ring undergoes oxidation:

-

KMnO₄/CrO₃ : Oxidizes alkyl chains to carboxylic acids or ketones.

| Reagent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | Dicarboxylic acid derivatives | Polymer precursors |

vs. Simple Cyclic Ketones

The fused azepane ring alters reactivity:

| Feature | This compound | Cyclopentanone |

|---|---|---|

| Enolate Stability | Reduced due to steric hindrance | Higher |

| Nitrogen Participation | Directs regioselective reactions | Absent |

Mechanistic Insights

Scientific Research Applications

2-(Azepan-2-yl)cyclopentan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The azepane ring and cyclopentanone moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity :

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one enhances lipophilicity and ketone electrophilicity .

- Hydrophobic Chains : Long alkyl chains (e.g., octenyl in ) improve membrane permeability but reduce aqueous solubility .

- Heteroatom Incorporation : Thiomorpholine derivatives () introduce sulfur, which may influence redox properties and binding to biological targets .

Pharmaceutical Potential

- While this compound lacks direct biological data, its structural complexity suggests possible utility in drug discovery.

- Chiral Synthesis: Asymmetric hydrogenation and dynamic kinetic resolution methods (-7) demonstrate the role of cyclopentanones in producing enantiomerically pure compounds, a key process in pharmaceutical manufacturing .

Material Science and Catalysis

- Hydroacylation Studies : Derivatives such as (S)-2-(furan-2-yl)-2-(prop-1-en-1-yl)cyclopentan-1-one () are used in hydroacylation reactions, showcasing the scaffold’s versatility in organic synthesis .

- Phosphoranylidene Derivatives: Compounds like 2-(triphenylphosphoranylidene)cyclopentanone () may serve as ligands or intermediates in organometallic catalysis .

Biological Activity

2-(Azepan-2-yl)cyclopentan-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The compound can be synthesized through various methods, including the Aubé reaction, which has been utilized to create novel N-cyclopentenyl-lactams. This method allows for the formation of compounds structurally similar to nucleosides, which may have significant pharmaceutical relevance .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interaction with biological targets and potential therapeutic effects.

Case Studies

- Anti-Cancer Activity : Research has indicated that derivatives of cyclopentanone structures exhibit anti-cancer properties. For instance, compounds related to this compound have been tested against drug-sensitive and multi-drug resistant cancer cell lines, showing varying degrees of efficacy .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or neuroinflammation pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential GPCR modulation | |

| Tylophorine Derivatives | Anti-cancer activity | |

| N-cyclopentenyl-lactams | Similarity to nucleosides |

Research Findings

Recent literature highlights the need for further investigation into the biological activities of this compound. While preliminary studies suggest potential therapeutic applications, comprehensive pharmacological evaluations are necessary to establish efficacy and safety profiles.

Toxicity and Safety

Safety assessments are crucial for any new compound. Although specific toxicity data for this compound is sparse, related compounds have undergone toxicity evaluations that indicate a need for careful consideration during development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(azepan-2-yl)cyclopentan-1-one, and how can their efficiency be validated experimentally?

- Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation (ATH) using Ru(II) catalysts, as demonstrated in the optimization of similar cyclopentanone derivatives (e.g., (R,R)-A/B catalysts achieving 80–92% yields and 80–85% enantiomeric excess (ee)) . Alternatively, Claisen-Schmidt condensation reactions can generate α,β-unsaturated ketone derivatives, though steric hindrance from the azepane ring may require tailored reaction conditions (e.g., base selection, temperature control) . Validation involves:

- NMR Spectroscopy : Compare 1H NMR data (e.g., δ 2.08–2.42 ppm for cyclopentanone protons, δ 3.54 ppm for azepane protons) with literature standards .

- X-ray Crystallography : Use SHELX programs for structural refinement to confirm stereochemistry and bond angles .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) with petroleum ether/AcOEt (10:1) as a mobile phase (Rf ≈ 0.35) .

- Spectroscopic Analysis :

- 1H NMR : Look for characteristic splitting patterns (e.g., triplet at δ 3.54 ppm for azepane protons coupled with cyclopentanone protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 195.15 for C₁₁H₁₇NO) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Catalytic Asymmetric Hydrogenation : Use chiral Ru(II) catalysts (e.g., (R,R)-A/B) to induce enantioselectivity, as applied to similar substrates (85–92% ee) .

- Dynamic Kinetic Resolution (DKR) : Optimize reaction kinetics to favor one enantiomer via temperature-controlled equilibration .

- Data Validation : Compare experimental optical rotation values with literature and perform chiral HPLC using a Daicel Chiralpak column for ee determination.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals for cyclopentanone protons (δ 2.08–2.42 ppm) overlap with azepane protons, employ 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously .

- Crystallographic Validation : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction using SHELXL for refinement (R factor < 0.05) .

- Reproducibility Checks : Replicate synthesis under inert atmosphere to rule out oxidation artifacts affecting spectral clarity.

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Anti-inflammatory Assays : Use carrageenan-induced rat paw edema models to measure inhibition of granuloma formation, as demonstrated for analogous chalcone derivatives .

- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Toxicity Profiling : Conduct MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.